An In-Depth Technical Guide to (S)-Sertaconazole-d6 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to (S)-Sertaconazole-d6 for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-Sertaconazole-d6, a deuterated analog of the (S)-enantiomer of the antifungal agent Sertaconazole. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical properties, synthesis, mechanism of action, and applications in analytical and metabolic studies.
Introduction: The Role of (S)-Sertaconazole-d6 in Pharmaceutical Research
Sertaconazole is a broad-spectrum imidazole antifungal agent with a unique benzothiophene moiety.[1][2] It is clinically used as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (R)-Sertaconazole and (S)-Sertaconazole.[3] While the racemate is effective, understanding the pharmacological and toxicological profiles of individual enantiomers is a critical aspect of modern drug development.[3][4]
Isotopically labeled compounds, such as (S)-Sertaconazole-d6, are indispensable tools in this endeavor. The incorporation of deuterium atoms provides a stable, heavier isotope of the molecule that behaves chemically identically to its non-labeled counterpart but is distinguishable by mass-sensitive analytical techniques. This makes (S)-Sertaconazole-d6 an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of (S)-Sertaconazole in complex biological matrices.
This guide delves into the core technical details of (S)-Sertaconazole-d6, offering insights into its properties and applications.
Chemical Identity and Physicochemical Properties
Sertaconazole possesses a single chiral center, leading to the existence of two enantiomers.[3] The deuterated forms are typically used in their racemic or enantiomerically pure forms for specific analytical purposes.
Table 1: Chemical Identifiers for Sertaconazole and its Deuterated Analogs
| Compound | Stereochemistry | CAS Number |
| Sertaconazole | Racemic | 99592-32-2[5][] |
| Sertaconazole-d6 | Racemic | 1330261-47-6[7][8] |
| (R)-Sertaconazole-d6 | (R)-enantiomer | 1795786-36-5[3] |
| (S)-Sertaconazole-d6 | (S)-enantiomer | Not explicitly assigned; may be identified by the supplier in context with the (R)-enantiomer. |
It is important to note that a specific CAS number for (S)-Sertaconazole-d6 is not consistently reported in publicly available databases. Researchers should verify the identity and enantiomeric purity of their standards through appropriate analytical methods.
Table 2: Molecular Formula and Weight
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Sertaconazole | C₂₀H₁₅Cl₃N₂OS | 437.77 |
| Sertaconazole-d6 (racemic, (R), or (S)) | C₂₀H₉D₆Cl₃N₂OS | 443.81[3][7][8] |
The increase in molecular weight for the deuterated analog is due to the replacement of six hydrogen atoms with six deuterium atoms.
Synthesis and Isotopic Labeling
The synthesis of racemic Sertaconazole generally involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 3-bromomethyl-7-chloro-benzo[b]thiophene.[9] The preparation of enantiomerically pure Sertaconazole can be achieved through chiral resolution of the racemate or by stereoselective synthesis.
The synthesis of (S)-Sertaconazole-d6 would require the use of a deuterated starting material. A plausible synthetic strategy would involve the deuteration of the imidazole ring of a suitable precursor prior to the coupling reaction. The final product's stereochemistry and isotopic incorporation would need to be confirmed by analytical techniques such as chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Mechanism of Action of Sertaconazole
Sertaconazole exhibits a dual mechanism of antifungal activity, making it both fungistatic and fungicidal.[1][2][10] This dual action is a key differentiator from other azole antifungals.
Inhibition of Ergosterol Biosynthesis
Like other imidazole antifungals, Sertaconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[10] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[10] The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt the membrane's integrity and fluidity, thereby inhibiting fungal growth and replication.[10]
Caption: Inhibition of Ergosterol Synthesis by Sertaconazole.
Direct Fungal Cell Membrane Disruption
Uniquely, the benzothiophene ring in Sertaconazole's structure is thought to mimic the amino acid tryptophan. This allows it to insert into the fungal cell membrane, leading to the formation of pores and increased membrane permeability.[10] This direct damage to the cell membrane results in the leakage of essential intracellular components, such as ATP, leading to rapid fungal cell death.[10]
Caption: Sertaconazole-induced Fungal Cell Membrane Disruption.
Application of (S)-Sertaconazole-d6 in Bioanalytical Methods
The primary application of (S)-Sertaconazole-d6 is as an internal standard in quantitative bioanalysis. Its identical chemical properties to the analyte of interest, (S)-Sertaconazole, ensure that it behaves similarly during sample extraction, processing, and chromatographic separation. However, its different mass allows for its distinct detection by a mass spectrometer.
Experimental Protocol: Quantification of (S)-Sertaconazole in Plasma using LC-MS/MS
This protocol provides a general workflow for the use of (S)-Sertaconazole-d6 as an internal standard.
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of (S)-Sertaconazole and (S)-Sertaconazole-d6 in a suitable organic solvent (e.g., methanol or acetonitrile).
-
From these, prepare working solutions of the analyte and the internal standard at appropriate concentrations by serial dilution.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add 20 µL of the (S)-Sertaconazole-d6 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both (S)-Sertaconazole and (S)-Sertaconazole-d6.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of (S)-Sertaconazole in the unknown samples by interpolation from the calibration curve.
Analytical Methods for Characterization and Chiral Separation
Ensuring the identity, purity, and stereochemical integrity of (S)-Sertaconazole-d6 is paramount for its use as a reference standard.
Mass Spectrometry and NMR Spectroscopy
-
Mass Spectrometry (MS): High-resolution MS can be used to confirm the elemental composition and the successful incorporation of deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals in the deuterated positions, while ²H NMR will confirm the presence and location of the deuterium atoms. ¹³C NMR can further confirm the carbon skeleton.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of (S)-Sertaconazole-d6.
Experimental Protocol: Chiral HPLC Separation of Sertaconazole Enantiomers
This method is adapted from published procedures for the separation of Sertaconazole enantiomers.[3]
-
LC System: An HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak IB or Chiralcel OD-H.[3]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine in an appropriate ratio (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers should be well-resolved, allowing for the determination of the enantiomeric excess (% ee) of the (S)-Sertaconazole-d6 standard.
Conclusion
(S)-Sertaconazole-d6 is a vital tool for the advanced study of the antifungal agent Sertaconazole. Its use as an internal standard in bioanalytical assays provides the accuracy and precision required for pharmacokinetic and metabolism studies of the (S)-enantiomer. While the lack of a specific CAS number for this particular isotopologue necessitates careful verification by the end-user, its utility in drug development is clear. This guide provides the foundational knowledge for researchers to effectively utilize (S)-Sertaconazole-d6 in their scientific investigations.
References
-
Pharmaffiliates. Sertaconazole-d6 | CAS No: 1330261-47-6. [Link]
-
Pharmaffiliates. Sertaconazole | CAS No: 99592-32-2. [Link]
- Belboukhari, N., Laoufi, A., Sekkoum, K., Abdeldjalil, L. M., & Abdelbasset, O. (2023).
- Belboukhari, N., et al. (2023).
-
Pharmaffiliates. (R)-Sertaconazole-d6 | CAS No: 1795786-36-5. [Link]
-
Clinisciences. Sertaconazole-d6. [Link]
- Google Patents. Process for synthesizing sertaconazole.
- Croxtall, J. D., & Plosker, G. L. (2009). Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology. Drugs, 69(3), 339–359.
- Pande, V. V., Kadnor, N. A., Kadam, R. N., & Upadhye, S. A. (2015). Fabrication and Characterization of Sertaconazole Nitrate Microsponge as a Topical Drug Delivery System. Indian journal of pharmaceutical sciences, 77(6), 675–680.
-
U.S. Food and Drug Administration. (2003). Ertaczo (sertaconazole nitrate) Cream, 2% Chemistry Review(s). [Link]
- Martínez-Pérez, B., et al. (2020). Design and Development of Sertaconazole Nitrate Loaded Silver Nanoparticulate Mucoadhesive Tablets for the Treatment of Vaginal Candidiasis. Journal of Propulsion Technology, 44(2).
- Pande, V. V., Kadnor, N. A., Kadam, R. N., & Upadhye, S. A. (2015). Fabrication and characterization of sertaconazole nitrate microsponge as a topical drug delivery system. Indian Journal of Pharmaceutical Sciences, 77(6), 675.
- Liebel, F., & Lyte, P. (2013). Sertaconazole: an antifungal agent for the topical treatment of superficial candidiasis. Expert review of anti-infective therapy, 11(4), 347-358.
- ResearchGate. (2025).
-
Wikipedia. Sertaconazole. [Link]
-
Taylor & Francis Online. Sertaconazole – Knowledge and References. [Link]
- Google Patents.
- Research Journal of Pharmacy and Technology. (2020). An Updated Review of What, When and How of Sertaconazole: A Potent Antifungal Agent.
- YMER. (2022).
- Journal of Chemical and Pharmaceutical Research. (2012).
- International Journal of Current Science. (2023). “FORMULATION DEVELOPMENT AND EVALUATION OF TOPICAL NANOEMULGEL OF SERTACONAZOLE FOR FUNGAL INFECTION”.
Sources
- 1. Fabrication and Characterization of Sertaconazole Nitrate Microsponge as a Topical Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 020913-1mg | Sertaconazole-d6 Clinisciences [clinisciences.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Sertaconazole-d6 | CAS 1330261-47-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 10. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst [mdpi.com]
